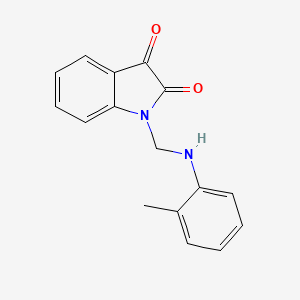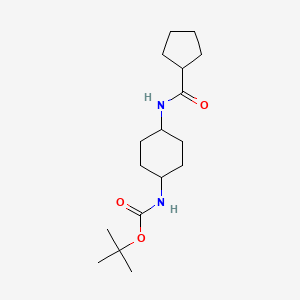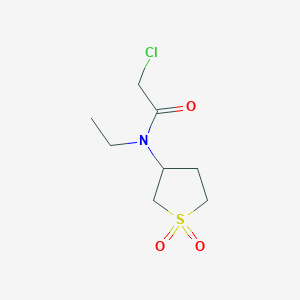![molecular formula C20H17ClFN3O3 B2852810 N1-(3-chloro-4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898423-30-8](/img/structure/B2852810.png)
N1-(3-chloro-4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a chloro-fluorophenyl group, an oxalamide group, and a hexahydropyridoquinoline group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy and X-ray crystallography are often used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the chloro-fluorophenyl group might undergo electrophilic aromatic substitution, while the oxalamide group might participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like oxalamide could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synergetics and Antibacterial Activity
A study by Kidwai et al. (2000) on the microwave-assisted stereoselective synthesis of new fluoroquinolinyl-β-lactam derivatives, closely related to the chemical structure , demonstrated the efficiency of microwave irradiation in reducing reaction times and improving yields. These compounds were found to possess antibacterial activity comparable to or superior to ampicillin against various bacterial strains, showcasing potential applications in developing antibacterial agents (Kidwai et al., 2000).
Theoretical Characterization of Organic Salts
Faizi et al. (2018) characterized organic salts derived from quinoxalines, highlighting their versatile pharmacological applications. Their research provides insight into the structural and electronic properties of these compounds, suggesting potential uses in drug development and other pharmaceutical applications (Faizi et al., 2018).
Fluorescent Pyrido[1,2-a]quinoxalin-11-ium Derivatives
Koner and Ray (2008) synthesized a new fluorescent pyrido[1,2-a]quinoxalin-11-ium derivative with potential applications as drugs or fluorophores. Their work contributes to the understanding of quinoxalines' role in medical imaging and diagnostic procedures (Koner & Ray, 2008).
Fluorescence Chemosensors for Zn2+ Detection
Kim et al. (2016) developed a "off-on fluorescence type" chemosensor based on quinoline for Zn2+ detection in aqueous media. This research highlights the potential use of similar compounds in environmental monitoring and biological studies, especially in detecting and quantifying Zn2+ in water samples and biological systems (Kim et al., 2016).
Antagonistic and Agonistic Activity through GABAA/Benzodiazepine Receptor
Research by Tenbrink et al. (1994) on imidazo[1,5-a]quinoxaline amides and carbamates revealed these compounds' ability to bind with high affinity to the GABAA/benzodiazepine receptor, showing a range of intrinsic efficacies. This indicates the potential application of structurally related compounds in neurological research and drug development for targeting GABAA receptors (Tenbrink et al., 1994).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c21-15-10-13(4-5-16(15)22)23-19(27)20(28)24-14-8-11-2-1-7-25-17(26)6-3-12(9-14)18(11)25/h4-5,8-10H,1-3,6-7H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFPRGRSZUJLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NC4=CC(=C(C=C4)F)Cl)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2852729.png)



![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2852739.png)


![1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2852746.png)


![ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2852749.png)

